2-Chloro-1-(pyridin-3-yl)ethanone

Übersicht

Beschreibung

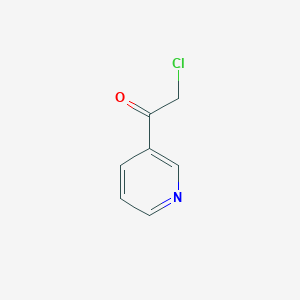

2-Chloro-1-(pyridin-3-yl)ethanone is an organic compound with the molecular formula C7H6ClNO. It is a chlorinated derivative of ethanone, where the chlorine atom is attached to the first carbon of the ethanone chain, and the pyridin-3-yl group is attached to the second carbon. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(pyridin-3-yl)ethanone typically involves the chlorination of 1-(pyridin-3-yl)ethanone. One common method is the reaction of 1-(pyridin-3-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H7NO+SOCl2→C7H6ClNO+SO2+HCl

This method ensures the selective chlorination at the alpha position of the ethanone group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-1-(pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in ethanol.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products:

Nucleophilic Substitution: Formation of substituted ethanones.

Reduction: Formation of 2-chloro-1-(pyridin-3-yl)ethanol.

Oxidation: Formation of 2-chloro-1-(pyridin-3-yl)acetic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-1-(pyridin-3-yl)ethanone serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural properties allow it to act as a precursor for developing compounds with potential therapeutic effects against several diseases.

Case Study : A study demonstrated that derivatives of this compound exhibited notable antiproliferative activity against cancer cell lines. For instance, modifications to the structure led to compounds with IC50 values below 1 µM against oral squamous cell carcinoma cells, indicating strong potential for anticancer drug development .

The compound has shown promising biological activities, including antimicrobial and anticancer properties. Its mechanism often involves the inhibition of specific enzymes, which are critical in various biological pathways.

Biological Activity Overview :

| Activity Type | Targeted Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Modulates fibroblast growth factor receptors (FGFRs) |

Organic Synthesis

In synthetic organic chemistry, this compound is utilized as a reagent for creating more complex molecules. It is particularly valuable in reactions involving nucleophilic substitution due to the presence of the chloro group.

Synthesis Example :

The compound can be synthesized through various methods including:

- Acylation Reactions : Using acyl chlorides to introduce the ethanone moiety.

- Chlorination Reactions : Employing thionyl chloride to introduce the chloro group at the desired position.

Industrial Applications

Beyond its laboratory applications, this compound is also explored in industrial contexts, particularly in the formulation of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

- 1-(2-Chloro-pyridin-3-yl)ethanone

- 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

- 2-Chloro-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone

Comparison: 2-Chloro-1-(pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to other chlorinated ethanones, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry. Its pyridinyl group also provides additional sites for functionalization, enhancing its utility in the synthesis of complex molecules.

Biologische Aktivität

2-Chloro-1-(pyridin-3-yl)ethanone, also known as 2-Chloroacetophenone, is a compound featuring a chloro group and a pyridine ring, which contributes to its unique biological activities. This article explores its biological activity, including antimicrobial properties, potential applications in medicinal chemistry, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆ClNO, with a molecular weight of approximately 155.58 g/mol. Its structure includes a carbonyl group adjacent to a chlorinated ethyl group and a pyridine moiety, enhancing its reactivity and biological potential.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been tested for its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Escherichia coli | Notable inhibition observed |

The compound's mechanism of action appears to involve the inhibition of protein synthesis pathways, which subsequently disrupts nucleic acid and peptidoglycan production in bacteria .

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound on cancer cell lines. For instance, it has shown potential in inhibiting the growth of oral squamous cell carcinoma (OSCC) cells with an IC50 value indicating significant cytotoxicity while exhibiting negligible effects on normal epithelial cells.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| CAL-27 (OSCC) | 0.79 | Potent antiproliferative activity |

| Normal Oral Epithelial | >10 | Negligible cytotoxicity |

This selectivity suggests that the compound may be further developed as a therapeutic agent for specific cancer types .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chloro group and the pyridine ring enhances its reactivity and interactions with biological targets. Comparative studies with similar compounds highlight the importance of these functional groups in determining biological efficacy.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloroacetophenone | C8H7ClO | Contains a phenyl ring; used in synthesis |

| 3-Chloro-4-fluorobenzaldehyde | C7H4ClF | Features both chloro and fluoro groups; pharmaceutical applications |

| 2-Acetylpyridine | C7H7NO | Lacks chlorine; used as a ligand |

These comparisons underscore how specific modifications can influence biological activity and therapeutic potential .

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively reduced biofilm formation in Staphylococcus aureus by up to 90%, showcasing its potential as an antimicrobial agent against biofilm-associated infections .

- Cancer Therapy : Research indicated that derivatives of this compound could selectively target cancer cells while sparing normal cells, providing insights into its use in targeted cancer therapies .

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-1-(pyridin-3-yl)ethanone, and what factors influence reaction efficiency?

Basic Research Question

The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. A prevalent method involves reacting pyridine derivatives with chloroacetyl chloride under basic conditions. For example, indole analogs were synthesized using chloroacetyl chloride with DBU in dichloroethane (DCE) at 90°C for 2–5 days, though yields varied (23%–11%) depending on substituents . Key factors include:

- Catalyst/base selection : DBU enhances reactivity but may lead to side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DCE) stabilize intermediates.

- Reaction time and temperature : Prolonged heating (>72 hours) improves conversion but risks decomposition .

Q. How can researchers optimize low-yield reactions in the synthesis of halogenated pyridinylethanones, as reported in some studies?

Advanced Research Question

Low yields (e.g., 11%–23% in indole derivatives ) often stem from competing side reactions or poor solubility. Optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity.

- Catalyst screening : Alternative bases (e.g., K₂CO₃) or phase-transfer catalysts may enhance efficiency.

- Purification techniques : Column chromatography with gradient elution or recrystallization improves recovery of pure product.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question

- NMR spectroscopy : H and C NMR identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl signals (δ 190–200 ppm) .

- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths (C-Cl: ~1.74 Å) and angles with high precision .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 170.03) .

Q. What strategies are employed to resolve contradictions in stereochemical outcomes during the asymmetric reduction of similar α-chloro ketones?

Advanced Research Question

Asymmetric reduction of α-chloro ketones (e.g., 2-chloro-1-(3-chlorophenyl)ethanone) faces challenges in enantioselectivity. Key approaches include:

- Biocatalysts : Engineered ketoreductases or permeabilized whole cells (e.g., Candida ontarioensis) improve enantiomeric excess (ee >90%) .

- Chiral auxiliaries : Use of (R)- or (S)-BINOL-phosphoric acids to control stereochemistry.

- Solvent engineering : Polar solvents (e.g., IPA) enhance enzyme stability and substrate affinity .

Q. What physicochemical properties of this compound are critical for predicting its reactivity in nucleophilic substitution reactions?

Basic Research Question

Key properties include:

Q. How do solvent polarity and catalyst choice impact the regioselectivity of nucleophilic substitutions involving this compound?

Advanced Research Question

- Polar solvents (DMF, DMSO) : Stabilize transition states, favoring SN1 mechanisms and carbocation intermediates.

- Nonpolar solvents (toluene, DCE) : Promote SN2 pathways with inversion of configuration.

- Catalysts : Lewis acids (e.g., ZnCl₂) coordinate with the carbonyl oxygen, enhancing electrophilicity and directing nucleophiles to the α-carbon .

Q. What are the recommended storage conditions for this compound to ensure stability during experimental workflows?

Basic Research Question

To prevent decomposition:

- Temperature : Store at –20°C in a freezer.

- Atmosphere : Inert gas (N₂ or Ar) to avoid hydrolysis.

- Light exposure : Protect from UV light by using amber glass vials .

Q. In crystallographic refinement of halogenated ethanones, how does the choice of software (e.g., SHELXL) affect the accuracy of electron density mapping for chlorine atoms?

Advanced Research Question

SHELXL’s robust algorithms account for anisotropic displacement parameters (ADPs) and anomalous scattering from chlorine, improving electron density maps. Key features:

Eigenschaften

IUPAC Name |

2-chloro-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOFYCMAWQUUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80328996 | |

| Record name | 3-chloroacetylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55484-11-2 | |

| Record name | 3-chloroacetylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80328996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.